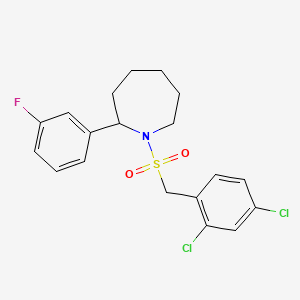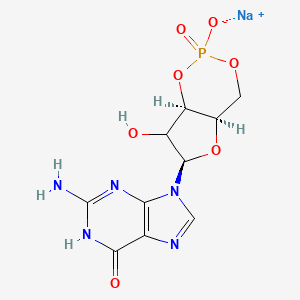
Cyclic GMP (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic guanosine monophosphate (sodium) is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger in various biological processes, similar to cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in regulating ion channel conductance, glycogenolysis, and cellular apoptosis. It also plays a crucial role in relaxing smooth muscle tissues, leading to vasodilation and increased blood flow .
Métodos De Preparación
Cyclic guanosine monophosphate is synthesized from guanosine triphosphate through the action of guanylate cyclase enzymes. There are two main types of guanylate cyclase: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase enzymes, which are then used to catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate.
Análisis De Reacciones Químicas
Cyclic guanosine monophosphate undergoes various chemical reactions, including:
Oxidation: Cyclic guanosine monophosphate can be oxidized to form guanosine monophosphate.
Reduction: It can be reduced to form dihydroguanosine monophosphate.
Substitution: Cyclic guanosine monophosphate can undergo substitution reactions with various nucleophiles to form different cyclic nucleotide derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include guanosine monophosphate, dihydroguanosine monophosphate, and various cyclic nucleotide derivatives .
Aplicaciones Científicas De Investigación
Cyclic guanosine monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Cyclic guanosine monophosphate is involved in various signaling pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis.
Medicine: It is used in the development of drugs targeting cyclic guanosine monophosphate signaling pathways, such as phosphodiesterase inhibitors for the treatment of erectile dysfunction and heart failure.
Industry: Cyclic guanosine monophosphate is used in the production of various biotechnological products, including recombinant proteins and enzymes
Mecanismo De Acción
Cyclic guanosine monophosphate exerts its effects by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues, vasodilation, and increased blood flow. Cyclic guanosine monophosphate also regulates ion channel conductance, glycogenolysis, and cellular apoptosis through its interactions with various downstream effector molecules .
Comparación Con Compuestos Similares
Cyclic guanosine monophosphate is similar to cyclic adenosine monophosphate in its role as a second messenger. cyclic guanosine monophosphate is unique in its ability to activate specific protein kinases and ion channels that are not activated by cyclic adenosine monophosphate. Other similar compounds include cyclic inosine monophosphate and cyclic cytidine monophosphate, which also act as second messengers but have different molecular targets and pathways .
Propiedades
Fórmula molecular |
C10H11N5NaO7P |
|---|---|
Peso molecular |
367.19 g/mol |
Nombre IUPAC |
sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1 |
Clave InChI |
KMPIYXNEROUNOG-CODPYOKSSA-M |
SMILES isomérico |
C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)
![6-[[(2R)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid](/img/structure/B10854315.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B10854327.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10854345.png)
![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E)-7-[3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854346.png)
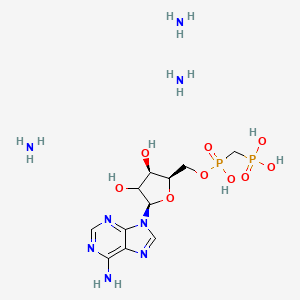
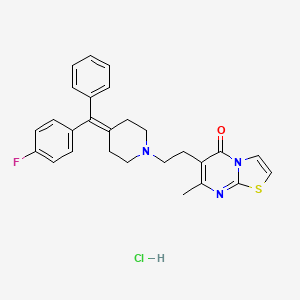
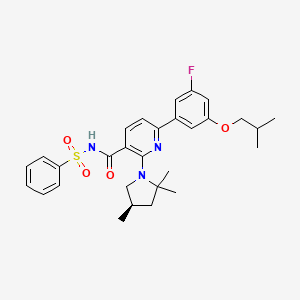
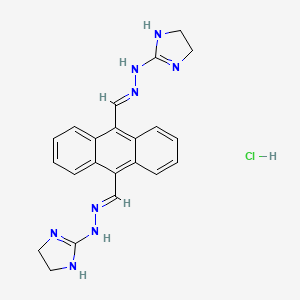
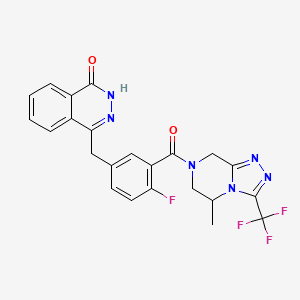
![4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one](/img/structure/B10854392.png)
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
